molecular formula C6H12N4 B122582 Hexamethylenetetramine-d12 CAS No. 23304-08-7

Hexamethylenetetramine-d12

Cat. No.: B122582
CAS No.: 23304-08-7
M. Wt: 152.26 g/mol
InChI Key: VKYKSIONXSXAKP-LBTWDOQPSA-N
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Description

Hexamethylenetetramine-d12, also known as this compound, is a useful research compound. Its molecular formula is C6H12N4 and its molecular weight is 152.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Vibrational Analysis : Hexamethylenetetramine-d12 (HMT-d12) has been studied for its vibrational properties using infrared and Raman spectra. This research contributed to the unambiguous assignment of fundamental vibrations in the solid state of HMT-d12, enhancing the understanding of its vibrational modes (Bertie & Solinas, 1974).

  • Dielectric and Optical Properties : Studies on HMT-d12 have also focused on its dielectric constant, refractive index, and dipole moment derivatives. These properties are crucial for understanding the interaction of HMT-d12 with electromagnetic fields and light, which can have implications in materials science and optical applications (Bertie & Solinas, 1974).

  • Neutron Inelastic Scattering : Research involving neutron inelastic scattering spectra of HMT-d12 provides insights into the molecular dynamics and interactions within the material. This technique is valuable for understanding the microscopic behavior of molecules in HMT-d12 (Jobic & Lauter, 1988).

  • Astrophysical Relevance : HMT-d12 has been identified in studies investigating the formation of hexamethylenetetramine in interstellar and cometary ice analogs. This highlights its potential presence and role in extraterrestrial environments, offering insights into the chemical processes occurring in space (Vinogradoff et al., 2011).

  • Clathrate Hydrate Studies : HMT-d12 has been used to study clathrate hydrates, which are compounds where molecules like HMT-d12 are trapped within a lattice of water molecules. Understanding these structures is important in fields like material science and geology (Jeffrey & Mak, 1965).

Safety and Hazards

Hexamethylenetetramine is flammable . It may form combustible dust concentrations in air and may cause an allergic skin reaction . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

Hexamethylenetetramine plays a major role in modern organic synthesis . This review focuses on hexamine reagent for its significant role in organic synthesis during the past decades and is able to provide a valuable perspective from a synthetic point of view .

Properties

IUPAC Name

2,2,4,4,6,6,8,8,9,9,10,10-dodecadeuterio-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYKSIONXSXAKP-LBTWDOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1CN(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(N2C(N3C(N1C(N(C2([2H])[2H])C3([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481251
Record name Hexamethylenetetramine-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23304-08-7
Record name Hexamethylenetetramine-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What information about the molecular structure of hexamethylenetetramine-d12 can be obtained from neutron inelastic scattering?

A1: Neutron inelastic scattering provides valuable information about the vibrational modes of molecules. By analyzing the energy and momentum transfer during the scattering process, researchers can identify specific vibrational frequencies associated with different molecular motions. In the case of this compound, neutron inelastic scattering data can reveal insights into the vibrational modes of the C-D, C-N, and N-H bonds, as well as the cage-like structure of the molecule []. This information is crucial for understanding the structural dynamics and interactions of this compound.

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